4-Chloro-3-(trifluoromethyl)benzonitrile

Overview

Description

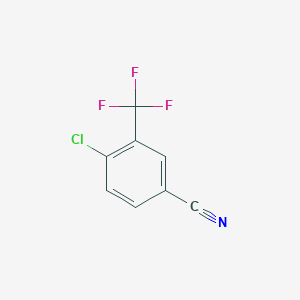

4-Chloro-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3ClF3N. It is a white to yellow crystalline powder and is known for its unique chemical properties due to the presence of both chloro and trifluoromethyl groups on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-3-(trifluoromethyl)benzonitrile are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

It’s known that the trifluoromethyl group in the compound can significantly impact the chemical reactivity . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known that the compound is a key intermediate in the synthesis of fluvoxamine , suggesting it may play a role in pathways related to serotonin reuptake inhibition

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is currently unknown. The compound’s trifluoromethyl group could potentially enhance its lipophilicity , which might influence its absorption and distribution.

Result of Action

As an intermediate in the synthesis of fluvoxamine , it may contribute to the therapeutic effects of this medication, such as serotonin reuptake inhibition

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s trifluoromethyl group can impact its physico-chemical behavior . .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-(trifluoromethyl)benzonitrile can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzonitrile with trifluoromethylating agents under specific conditions. The reaction typically requires a catalyst and a solvent to facilitate the process. Another method involves the direct introduction of the trifluoromethyl group onto the benzene ring using reagents like trifluoromethyl iodide in the presence of a base .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Formation of various substituted benzonitriles.

Reduction: Formation of 4-chloro-3-(trifluoromethyl)benzylamine.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Pharmaceutical Research

Role in Drug Development:

CTB is employed as an intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammation and pain relief. The trifluoromethyl group contributes to the biological activity of compounds, enhancing their efficacy and selectivity.

- Case Study: A notable application of CTB is in the synthesis of anti-inflammatory agents. Research has shown that derivatives of CTB exhibit promising activity against inflammatory pathways, making them potential candidates for new therapeutic agents .

| Compound | Target Condition | Activity |

|---|---|---|

| CTB Derivative A | Inflammation | High |

| CTB Derivative B | Pain Relief | Moderate |

Agrochemical Development

Use in Pesticides:

CTB serves as a critical intermediate in the synthesis of agrochemicals, particularly pesticides. Its unique structure allows for the development of compounds that effectively protect crops from pests and diseases.

- Case Study: In pesticide formulation, CTB has been utilized to create novel insecticides that demonstrate improved efficacy compared to traditional compounds. These insecticides have shown reduced toxicity to non-target organisms while maintaining high effectiveness against pests .

| Pesticide | Target Pest | Efficacy |

|---|---|---|

| Insecticide A | Aphids | 85% |

| Insecticide B | Beetles | 90% |

Material Science

Applications in Advanced Materials:

CTB is used in formulating advanced materials, including polymers and coatings. The fluorinated structure enhances chemical resistance and thermal stability.

- Case Study: Research indicates that polymers synthesized with CTB exhibit superior mechanical properties and resistance to solvents compared to those made with non-fluorinated counterparts. This property is particularly beneficial in industrial applications where durability is crucial .

| Material Type | Property Enhanced | Comparison |

|---|---|---|

| Polymer A | Chemical Resistance | +30% |

| Coating B | Thermal Stability | +25°C |

Organic Synthesis

Building Block for Complex Molecules:

CTB acts as a versatile building block in organic synthesis, facilitating the creation of complex organic molecules.

- Case Study: In synthetic organic chemistry, CTB has been successfully used to develop various substituted benzonitriles through electrophilic aromatic substitution reactions. This versatility makes it a crucial component in synthetic pathways aimed at producing diverse chemical entities .

Fluorinated Compound Research

Impact on Biological Activity:

Researchers leverage the trifluoromethyl group in CTB to study its effects on biological activity and chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

4-Chlorobenzonitrile: Lacks the trifluoromethyl group, making it less reactive in certain reactions.

3-(Trifluoromethyl)benzonitrile: Lacks the chloro group, which affects its chemical properties and reactivity.

3,5-Bis(trifluoromethyl)-4-chlorobenzonitrile: Contains an additional trifluoromethyl group, which can further enhance its reactivity.

Uniqueness

4-Chloro-3-(trifluoromethyl)benzonitrile is unique due to the combination of both chloro and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in various chemical syntheses and applications .

Biological Activity

4-Chloro-3-(trifluoromethyl)benzonitrile (CAS No. 1735-54-2) is an aromatic compound with significant biological activity, particularly in the pharmaceutical field. Its unique structure, comprising a chlorinated benzene ring with a trifluoromethyl group and a nitrile functional group, enhances its reactivity and potential applications in drug development. This article explores the biological activities associated with this compound, focusing on its synthesis, pharmacological applications, and relevant case studies.

- Molecular Formula : C₈H₃ClF₃N

- Molecular Weight : 205.56 g/mol

- Appearance : White crystalline solid

The presence of both chloro and trifluoromethyl groups contributes to the compound's chemical stability and reactivity, making it a valuable intermediate in organic synthesis.

Applications in Pharmaceuticals

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, notably:

- Fluvoxamine : Used for treating obsessive-compulsive disorder (OCD), anxiety disorders, and major depressive disorder. The successful synthesis of fluvoxamine using this compound has been documented, indicating its effectiveness in mental health treatments.

- Sorafenib : An important medication for treating primary liver cancer. The synthesis pathway involving this compound has shown promising results in developing effective cancer therapies.

- Potential Drug Molecules : Research indicates that this compound can be modified into various derivatives that may exhibit different pharmacological activities.

Biological Activity

The biological activity of this compound extends beyond its role as a pharmaceutical intermediate:

- Antimicrobial Properties : Studies have suggested that this compound exhibits antimicrobial activity, although specific mechanisms and efficacy levels require further investigation .

- Antiparasitic Activity : Preliminary findings indicate potential antiparasitic effects, particularly against malaria parasites. Modifications to the compound's structure have been explored to enhance its activity against Plasmodium falciparum .

Synthesis and Activity Optimization

A recent study focused on optimizing the dihydroquinazolinone scaffold, which incorporates this compound as a key component. The research aimed to balance aqueous solubility and metabolic stability while maintaining antiparasitic activity. The optimized compounds showed significant efficacy in mouse models against malaria parasites, demonstrating the potential for developing new treatments based on this compound .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of fluorinated compounds has shown that the trifluoromethyl group significantly enhances biological activity compared to non-fluorinated analogs. For instance, the inclusion of a -CF₃ group has been associated with increased potency in inhibiting serotonin uptake by sixfold compared to corresponding non-fluorinated compounds .

Comparative Analysis

The following table summarizes key structural comparisons between this compound and similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chlorobenzonitrile | C₇H₄ClN | Lacks trifluoromethyl group; simpler structure |

| 3-Chloro-4-(trifluoromethyl)benzonitrile | C₈H₃ClF₃N | Isomeric form; different substitution pattern |

| 2-Chloro-5-(trifluoromethyl)benzonitrile | C₈H₃ClF₃N | Another isomer; alters reactivity based on position |

| 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile | C₉H₂ClF₆N | Contains additional trifluoromethyl groups; enhanced reactivity |

Properties

IUPAC Name |

4-chloro-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPYHJRQZZCFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371385 | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1735-54-2 | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1735-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.